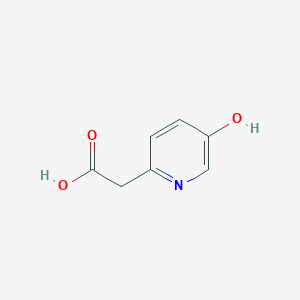
2-(5-Hydroxypyridin-2-yl)acetic acid
Overview
Description
“2-(5-Hydroxypyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 . The compound is a solid at room temperature . It is stored at -20°C in a sealed container, away from moisture .
Molecular Structure Analysis
The InChI code for “2-(5-Hydroxypyridin-2-yl)acetic acid” is 1S/C7H7NO3/c9-6-2-1-5(8-4-6)3-7(10)11/h1-2,4,9H,3H2,(H,10,11) . This indicates that the compound contains a pyridine ring with a hydroxyl group at the 5-position and an acetic acid group at the 2-position .Physical And Chemical Properties Analysis
The boiling point of “2-(5-Hydroxypyridin-2-yl)acetic acid” is approximately 471.9±30.0°C at 760 mmHg . The compound is a solid at room temperature . It is stored at -20°C in a sealed container, away from moisture .Scientific Research Applications
Application 1: Anti-Fibrosis Activity
Methods of Application or Experimental Procedures: The compounds were designed and synthesized, and their biological activities were evaluated against HSC-T6 cells . The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Application 2: Antioxidative Core of Carbonxylic Multifunctional ARI
Methods of Application or Experimental Procedures
The study involved the design and synthesis of hydroxyl pyridinones as potential ARIs. The antioxidative properties of these compounds were evaluated .
Results or Outcomes: The study found that combining Aldose Reductase inhibition with antioxidant action, hydroxyl pyridinones is favorable to be designed as antioxidative core of carbonxylic multifunctional ARI .
Application 3: Antitumor Activity
Methods of Application or Experimental Procedures
The compounds were designed and synthesized, and their biological activities were evaluated. The antitumor activity was evaluated using cell lines .
Results or Outcomes: Among these series, 2-((5-((3,5-dichlorophenyl)amino)-4-nitro-1H-imidazol-1-yl)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one (33) was found to show remarkable antitumor activity towards both the cell lines (EC 50 = 1.3 µM and EC 50 = 1.8 µM, respectively) .
Application 4: Iron Chelation
Methods of Application or Experimental Procedures
The study involved the design and synthesis of hydroxyl pyridinones as potential iron chelators. The iron chelation properties of these compounds were evaluated .
Results or Outcomes: The study found that HOPOs are metal chelators that belong to a family of N-heterocyclic ligands and represent an essential role in therapeutics . They came out as an imperative scaffold, and numerous researchers have now aimed on the synthesis of HOPOs and their derivatives for developing novel and more potent drugs .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for “2-(5-Hydroxypyridin-2-yl)acetic acid” are not available in the retrieved data, compounds with similar structures, such as hydroxyl pyridinones, have been suggested to be designed as antioxidative cores of carbonxylic multifunctional ARIs . This suggests potential future directions in the design of new compounds with different biological profiles .
properties
IUPAC Name |
2-(5-hydroxypyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(8-4-6)3-7(10)11/h1-2,4,9H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRCUHNZOAAEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Hydroxypyridin-2-yl)acetic acid | |
CAS RN |
1214345-48-8 | |
| Record name | 2-(5-hydroxypyridin-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Pyridin-3-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1469364.png)
![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)
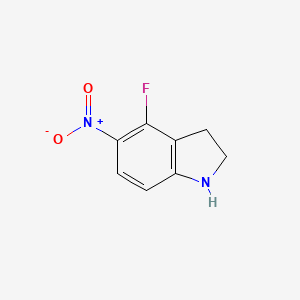
![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)
![Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1469372.png)
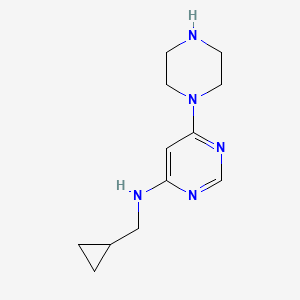
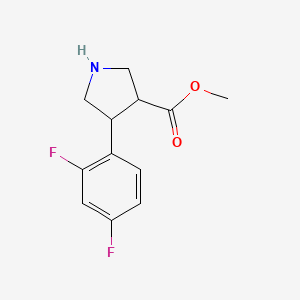
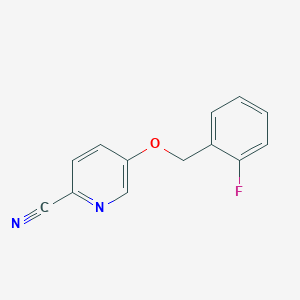
![cis-Octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1469378.png)
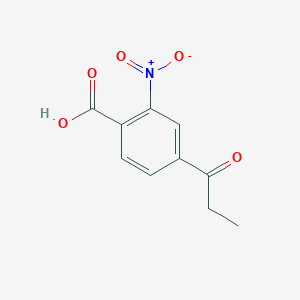
![8-Azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1469381.png)
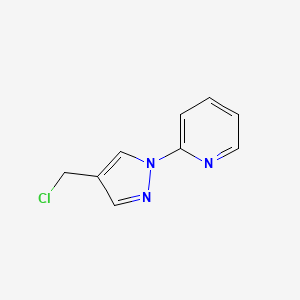
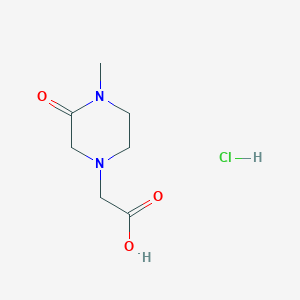
![2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1469387.png)